LE 28

Activity-Based Probe Legumain Cancer Imaging

Non-quenched legumain probes suffer from high background, limiting real-time imaging in intact cells. LE 28 is a quenched activity-based probe that fluoresces only upon covalent binding to active legumain, enabling wash-free, high-contrast imaging in live cells, tissues, and animal models. Validated in TAM and colitis studies. Ideal for inhibitor screening and substrate identification. Supplied as a solid; store at -20°C protected from light.

Molecular Formula C102H111N10O21S3+
Molecular Weight 1909.2 g/mol
Cat. No. B12395965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLE 28
Molecular FormulaC102H111N10O21S3+
Molecular Weight1909.2 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NC(CCC(=O)O)C(=O)N5CCCC5C(=O)NC(CC(=O)O)C(=O)COC(=O)C6=C(C=C(C=C6C)C(=O)NCCCNC(=O)C7CCN(CC7)S(=O)(=O)C8=CC=CC=C8C9=C1C=CC(=CC1=[O+]C1=C9C=CC(=C1)N1CCC2=CC=CC=C21)N1CCC2=CC=CC=C21)C)(C)C
InChIInChI=1S/C102H110N10O21S3/c1-8-108-82-40-35-71(135(126,127)128)59-76(82)101(4,5)89(108)30-11-9-12-31-90-102(6,7)77-60-72(136(129,130)131)36-41-83(77)111(90)49-20-10-13-32-91(114)105-78(39-42-92(115)116)99(122)112-50-21-28-84(112)98(121)106-79(61-93(117)118)85(113)62-132-100(123)94-63(2)55-68(56-64(94)3)97(120)104-48-22-47-103-96(119)67-43-51-107(52-44-67)134(124,125)88-29-19-16-25-75(88)95-73-37-33-69(109-53-45-65-23-14-17-26-80(65)109)57-86(73)133-87-58-70(34-38-74(87)95)110-54-46-66-24-15-18-27-81(66)110/h9,11-12,14-19,23-27,29-31,33-38,40-41,55-60,67,78-79,84H,8,10,13,20-22,28,32,39,42-54,61-62H2,1-7H3,(H6-2,103,104,105,106,114,115,116,117,118,119,120,121,126,127,128,129,130,131)/p+1/t78-,79-,84-/m0/s1
InChIKeyNBKLIRAPFKTQDD-IYUQAZOKSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LE 28: Legumain Activity Probe


LE 28 (CAS 1416080-97-1) is a xanthene-cyanine hybrid fluorescent dye engineered as a quenched activity-based probe (ABP) for the cysteine protease legumain [1]. It is a selective and activity-dependent probe that becomes fluorescent only upon covalent binding to the active site of legumain, making it a powerful tool for functional imaging of protease activity in complex biological systems [2]. Its molecular formula is C102H111N10O21S3+, with a molecular weight of 1909.2 g/mol . LE 28 is widely utilized in cancer and inflammatory disease research to monitor legumain activity in live cells, tissues, and animal models .

LE 28 vs. Generic Legumain Probes


Generic far-red fluorescent dyes (e.g., Cy5.5, Alexa Fluor 680) or non-quenched legumain probes (e.g., LP-1) cannot replace LE 28 for functional legumain imaging due to critical performance deficits [1]. Generic dyes report on protein abundance or localization, not enzymatic activity, which is the key determinant of legumain's pathophysiological role [2]. The non-quenched probe LP-1, while potent in lysates, suffers from high background signal in intact cells and tissues because unbound probe must be cleared, limiting its utility for real-time, wash-free imaging [1]. LE 28's quenched design directly addresses these limitations by providing a high signal-to-noise ratio for activity detection and enabling superior cellular labeling in intact biological systems .

LE 28 Performance Evidence


Superior Intact-Cell Labeling vs. LP-1

In RAW cell macrophage extracts, LE 28 shows comparable potency to the non-quenched probe LP-1. However, in intact RAW cells, LE 28 labels significantly more legumain at a concentration of 1 μM, enabling more effective functional imaging without the need for probe washout [1]. This differential performance is attributed to the quenched design of LE 28, which eliminates background from unbound probe, and potentially to its improved cellular uptake.

Activity-Based Probe Legumain Cancer Imaging Fluorescence Macrophages

High Legumain Selectivity Over Cysteine Proteases

LE 28 was designed based on a caspase probe scaffold but demonstrates remarkable selectivity for legumain. When tested against recombinant caspases (caspase-3, -6, -7, -8), LE 28 showed no significant labeling, confirming that its reactivity is specific to legumain and does not cross-react with this closely related family of cysteine proteases [1]. This specificity is maintained even in complex cell lysates, where it labels a single predominant band corresponding to active legumain.

Probe Selectivity Legumain Cysteine Protease Activity-Based Protein Profiling Macrophages

Wash-Free Imaging with Superior Signal-to-Noise

The quenched nature of LE 28 is a critical differentiator. Unlike non-quenched probes (e.g., LP-1) which require a wash step to remove unbound probe and reduce background, LE 28's fluorescence is activated only upon covalent binding to active legumain [1]. This design principle results in a significantly higher signal-to-noise ratio in imaging applications, as demonstrated by its effective use in live-cell microscopy without the need for washing steps .

Quenched Probe Signal-to-Noise Ratio Activity-Based Probe Legumain Wash-Free Imaging

In Vivo Imaging in Cancer and Inflammation Models

LE 28 has been successfully applied in vivo to image legumain activity in mouse models of cancer and acute pancreatitis [1][2]. In a mouse model of acute pancreatitis, LE 28 injection enabled whole-animal and ex vivo tissue imaging, revealing a significant upregulation of legumain activity in the inflamed pancreas compared to healthy controls [2]. This demonstrates the probe's utility in complex physiological environments, a benchmark that many in vitro-only probes cannot meet.

In Vivo Imaging Legumain Activity-Based Probe Tumor Inflammation Cancer Model

LE 28 Applications in Cancer & Inflammation


Legumain Activity Imaging in Tumor-Associated Macrophages

LE 28 is ideally suited for studying the role of legumain in tumor-associated macrophages (TAMs). Its high selectivity ensures that fluorescence signal originates from active legumain within these immune cells, while its quenched design allows for wash-free imaging of TAMs in co-culture or in vivo tumor models, providing direct evidence of their pro-tumorigenic activity [1]. This application directly stems from the probe's validated performance in primary macrophages and its superior labeling in intact cells.

Longitudinal Legumain Monitoring in IBD Models

Researchers can utilize LE 28 to non-invasively monitor legumain activity over time in mouse models of colitis. The probe's in vivo validation and quenched nature enable repeated imaging sessions to track disease progression and response to therapy, providing a dynamic readout of protease activity that cannot be obtained from endpoint histological analysis alone [2]. This is supported by evidence of LE 28's successful application in a murine colitis model.

High-Content Screening for Legumain Inhibitors

LE 28's wash-free, activity-dependent fluorescence makes it an excellent reagent for high-content screening assays to identify novel legumain inhibitors. Its high signal-to-noise ratio allows for robust detection of changes in legumain activity in live cells following compound treatment, streamlining the drug discovery workflow compared to multi-step, wash-dependent assays using non-quenched probes [1].

Correlative Legumain Activity and N-Terminomics

LE 28 can be used to enrich and identify active legumain in complex biological samples, which can then be coupled with downstream proteomic techniques like N-terminomics to identify its endogenous substrates [2]. This application leverages the probe's covalent, activity-dependent binding mechanism to provide a functional link between enzyme activity and its biological consequences, moving beyond simple expression analysis.

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